molecular formula C9H10N2O4S B13443344 2-[(methoxycarbonyl)amino]-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxylic acid

2-[(methoxycarbonyl)amino]-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxylic acid

Cat. No.: B13443344
M. Wt: 242.25 g/mol
InChI Key: HZWABAZZCNOEQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((Methoxycarbonyl)amino)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid is a heterocyclic compound containing sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Methoxycarbonyl)amino)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid typically involves the reaction of a cyclopentane derivative with thiourea under acidic conditions. The reaction proceeds through the formation of an intermediate thiazole ring, which is then further functionalized to introduce the methoxycarbonyl and carboxylic acid groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

2-((Methoxycarbonyl)amino)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications of 2-[(methoxycarbonyl)amino]-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxylic acid

This compound is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. It is a member of the thiazole family, which is well-known for its wide array of biological activities and uses in medicinal chemistry. The presence of a cyclopentane ring fused to the thiazole moiety gives this compound unique characteristics that may lead to distinct biological activities and potential therapeutic uses.

Overview

2-((Methoxycarbonyl)amino)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid is used as a building block in the synthesis of more complex heterocyclic compounds. It has been investigated for its potential as an antimicrobial and anticancer agent. It has been explored for its therapeutic potential in treating various diseases due to its biological activity. It contains a methoxycarbonyl group and a carboxylic acid group which enhance its solubility and reactivity.

Chemical Reactions

2-((Methoxycarbonyl)amino)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid can undergo several types of chemical reactions:

  • Oxidation: It can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid. Major products include sulfoxides and sulfones.
  • Reduction: Reduction reactions can convert it into its corresponding thiazolidine derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used. The major product is thiazolidine derivatives.
  • Substitution: It can undergo nucleophilic substitution reactions, where the methoxycarbonyl group can be replaced by other functional groups. Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions. Various substituted thiazole derivatives are produced depending on the nucleophile that is used.

The compound's mechanism of action involves interacting with particular molecular targets within biological systems. It can attach to enzymes or receptors, changing their activity and causing a variety of biological effects. It may, for example, prevent the activity of certain enzymes involved in cell proliferation, hence exhibiting anticancer capabilities.

Mechanism of Action

The mechanism of action of 2-((Methoxycarbonyl)amino)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((Methoxycarbonyl)amino)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid is unique due to its cyclopentane ring fused to the thiazole moiety. This structural feature may contribute to its distinct biological activities and potential therapeutic applications .

Biological Activity

2-[(Methoxycarbonyl)amino]-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxylic acid is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure, featuring a cyclopentane ring fused with a thiazole moiety, makes it a candidate for various biological activities. This article reviews the compound's synthesis, biological activities, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C9H10N2O4S
  • Molecular Weight : 218.25 g/mol
  • Structural Features : The compound contains a methoxycarbonyl group and a carboxylic acid group which enhance its solubility and reactivity.

Synthesis

The synthesis typically involves the reaction of a cyclopentane derivative with thiourea under acidic conditions, resulting in the formation of the thiazole ring followed by functionalization to introduce the methoxycarbonyl and carboxylic acid groups .

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Activity :
    • The compound has been evaluated for its ability to scavenge free radicals. In assays like the DPPH method, it demonstrated significant antioxidant potential with an IC50 value comparable to standard antioxidants such as ascorbic acid .
  • Enzyme Inhibition :
    • Tyrosinase Inhibition : The compound acts as a competitive inhibitor of tyrosinase, which is crucial in melanin biosynthesis. It has shown promising results in inhibiting this enzyme, making it relevant for cosmetic applications targeting hyperpigmentation .
    • Xanthine Oxidase Inhibition : Similar compounds have been studied for their xanthine oxidase inhibitory activity, which is important in managing gout and other inflammatory conditions .
  • Antimicrobial Properties :
    • Preliminary studies suggest that this compound may possess antimicrobial properties against various pathogens; however, further research is necessary to establish its efficacy and mechanism .

The biological effects of this compound are primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. For instance:

  • The compound's interaction with tyrosinase involves hydrogen bonding and hydrophobic interactions that stabilize the enzyme-inhibitor complex .
  • Its antioxidant activity is linked to its capacity to donate protons to free radicals, thus neutralizing them .

Case Studies

Several studies have highlighted the biological potential of thiazole derivatives similar to this compound:

StudyFindingsIC50 Value
Young Mi Ha et al. (2023)Evaluated tyrosinase inhibition16.5 ± 0.37 µM for the most potent inhibitor
Antioxidant StudyDPPH radical scavenging activityIC50 = 18.17 µg/mL
Xanthine Oxidase StudyModerate inhibition compared to FebuxostatNot specified

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for synthesizing 2-[(methoxycarbonyl)amino]-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxylic acid?

The synthesis typically involves multi-step reactions, including cyclization and functionalization. For example:

  • Cyclization : Reaction of α-haloketones with thiourea forms the thiazole core .
  • Functionalization : Methoxycarbonylamino and carboxylic acid groups are introduced via nucleophilic substitution or condensation under acidic/basic conditions .
  • Key steps : Cyclopentane ring formation may require intramolecular cyclization of pre-functionalized intermediates, with reaction conditions (e.g., reflux in acetic acid or ethanol) optimized for yield and purity .

Q. How is the compound characterized structurally, and what analytical methods are critical?

  • Spectroscopy : 1H^1 \text{H}-NMR and 13C^{13} \text{C}-NMR confirm substituent positions and cyclopentane-thiazole fusion. IR spectroscopy identifies carbonyl groups (e.g., carboxylic acid at ~1700 cm1^{-1}) .
  • Chromatography : HPLC or GC-MS ensures purity (>97% by area normalization) .
  • Crystallography : X-ray diffraction resolves stereochemistry in cyclopentane-thiazole systems, though challenges arise due to conformational flexibility .

Q. What are the solubility and stability profiles under experimental conditions?

  • Solubility : Polar aprotic solvents (e.g., DMSO, DMF) are preferred due to the carboxylic acid and methoxycarbonyl groups. Limited solubility in water requires pH adjustment (e.g., sodium salt formation) .
  • Stability : Susceptible to hydrolysis under strong acidic/basic conditions. Storage at -20°C in inert atmospheres is recommended .

Advanced Research Questions

Q. How can reaction yields be optimized for the methoxycarbonylamino functionalization step?

  • Catalyst screening : Use Lewis acids (e.g., ZnCl2_2) to accelerate amide bond formation .
  • Solvent effects : Polar solvents (e.g., THF) improve reagent solubility but may require anhydrous conditions to prevent ester hydrolysis .
  • Temperature control : Stepwise heating (e.g., 50–80°C) balances reaction rate and byproduct suppression .
  • Monitoring : Real-time FTIR tracks carbonyl intermediate formation .

Q. How do computational methods aid in predicting reactivity and designing derivatives?

  • Quantum chemical calculations : Density Functional Theory (DFT) models reaction pathways (e.g., cyclization energy barriers) and electronic properties (e.g., HOMO-LUMO gaps for electrophilic substitution) .
  • Molecular docking : Predicts binding affinity of derivatives to biological targets (e.g., enzymes) by simulating interactions with active sites .
  • Machine learning : Trains models on existing reaction datasets to predict optimal conditions for novel derivatives .

Q. How should researchers resolve contradictions in reported synthetic methods (e.g., solvent choice, reaction time)?

  • Case study : uses acetic acid for cyclization, while employs ethanol with sodium acetate. Systematic comparison reveals:
    • Acetic acid : Faster reaction (3–5 h) but lower purity due to side reactions .
    • Ethanol : Slower (5 h) but higher yields (59–61%) with fewer byproducts .
  • Mitigation : Design a fractional factorial experiment to isolate variables (solvent, temperature, catalyst) and identify robustness thresholds .

Q. What strategies are effective for scaling up synthesis without compromising purity?

  • Flow chemistry : Continuous reactors improve heat/mass transfer for cyclization steps, reducing decomposition risks .
  • In-line purification : Couple synthesis with liquid-liquid extraction or crystallization to remove impurities early .
  • Process analytical technology (PAT) : Use Raman spectroscopy for real-time monitoring of key intermediates .

Q. How does the compound’s stereochemistry influence its biological or material applications?

  • Biological activity : Enantiomers may exhibit differential binding to chiral targets (e.g., enzymes). Resolution via chiral HPLC or asymmetric synthesis is critical for structure-activity studies .
  • Material science : Conformational isomers (e.g., boat vs. chair cyclopentane) affect crystallinity and thermal stability, impacting applications in polymer composites .

Q. Methodological Considerations

  • Data validation : Cross-reference spectral data with PubChem entries (InChI Key: PIAYLONXKHUMGZ-UHFFFAOYSA-N) to confirm structural integrity .
  • Reproducibility : Document reaction parameters (e.g., anhydrous conditions, exact molar ratios) to address variability in multi-step syntheses .

Properties

Molecular Formula

C9H10N2O4S

Molecular Weight

242.25 g/mol

IUPAC Name

2-(methoxycarbonylamino)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid

InChI

InChI=1S/C9H10N2O4S/c1-15-9(14)11-8-10-6-4(7(12)13)2-3-5(6)16-8/h4H,2-3H2,1H3,(H,12,13)(H,10,11,14)

InChI Key

HZWABAZZCNOEQR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1=NC2=C(S1)CCC2C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.